2H-Selenolo(3,2-g)(1)benzopyran-2-one
Description
Properties
CAS No. |
144190-42-1 |
|---|---|
Molecular Formula |
C11H6O2Se |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
selenopheno[3,2-g]chromen-2-one |
InChI |
InChI=1S/C11H6O2Se/c12-11-2-1-7-5-8-3-4-14-10(8)6-9(7)13-11/h1-6H |
InChI Key |
JJWIRKBQIICLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=C[Se]3)C=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Selenolo 3,2 G 1 Benzopyran 2 One and Its Analogues
Retrosynthetic Strategies for the 2H-Selenolo(3,2-g)(1)benzopyran-2-one Scaffold
A logical retrosynthetic analysis of the target molecule, 2H-Selenolo(3,2-g)(1)benzopyran-2-one, suggests several potential disconnections. A primary strategy involves the disconnection of the selenophene (B38918) ring, leading to a suitably functionalized coumarin (B35378) precursor. This approach is advantageous as it leverages the well-established chemistry of coumarin synthesis.
One plausible retrosynthetic pathway begins by cleaving the C-Se bonds of the selenophene ring. This leads to a key intermediate: a disubstituted coumarin bearing functional groups that can be cyclized to form the selenophene ring. For instance, a 6,7-disubstituted coumarin with appropriate ortho-functional groups, such as a vinyl group and a selenium-containing substituent, or two adjacent positions amenable to the introduction of a C2-selenium unit, would be a viable precursor.
An alternative retrosynthetic approach would involve the formation of the pyran-2-one ring onto a pre-existing benzoselenophene scaffold. This would necessitate a benzoselenophene derivative with a hydroxyl group and an adjacent position suitable for cyclization to form the lactone ring, for example, through a Pechmann or related condensation reaction. The feasibility of this strategy is highly dependent on the availability and reactivity of appropriately substituted benzoselenophene starting materials.
Considering the extensive literature on coumarin synthesis, the former strategy, involving the late-stage formation of the selenophene ring onto a coumarin core, is often more practical. This allows for the diverse substitution patterns available for the coumarin ring to be incorporated early in the synthetic sequence.
General Synthetic Approaches to the Benzopyran-2-one Core
The benzopyran-2-one, or coumarin, skeleton is a privileged scaffold in medicinal and materials chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into condensation reactions and cyclization protocols.
Condensation Reactions in Benzopyran-2-one Synthesis
Several named reactions are cornerstones of coumarin synthesis, allowing for the efficient construction of the benzopyran-2-one ring system from simple starting materials. nih.govyoutube.commersin.edu.trrsc.org
The Pechmann condensation is a widely used method that involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netnih.govyoutube.comnih.govnih.govresearchgate.net The mechanism typically proceeds through transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration. researchgate.net A variety of acid catalysts, including sulfuric acid, trifluoroacetic acid, and solid acid catalysts, have been employed to promote this reaction. nih.govresearchgate.net
The Perkin reaction offers another route to coumarins, typically starting from a salicylaldehyde (B1680747) derivative. rsc.org The classical approach involves heating salicylaldehyde with an acid anhydride (B1165640) and the corresponding alkali salt of the acid. The reaction proceeds via a condensation to form an unsaturated carboxylic acid, which can then undergo lactonization.
The Knoevenagel condensation provides a versatile method for the synthesis of coumarins, particularly those substituted at the 3-position. rsc.org This reaction involves the condensation of a compound containing an active methylene (B1212753) group (such as malonic acid derivatives or β-ketoesters) with a salicylaldehyde derivative, often in the presence of a weak base like piperidine (B6355638) or pyridine. mersin.edu.tr The initial condensation is followed by an intramolecular cyclization to form the lactone ring. Microwave-assisted Knoevenagel condensations have been shown to significantly reduce reaction times.
The Wittig reaction has also been adapted for coumarin synthesis. youtube.com An intramolecular Wittig reaction of a suitably prepared phosphonium (B103445) salt derived from a substituted 2-formylphenyl ester can efficiently yield the coumarin ring system under mild conditions. One-pot procedures have been developed that combine the formation of the Wittig reagent and the subsequent cyclization.
| Reaction Name | Starting Materials | Typical Catalyst/Conditions | Key Features |
| Pechmann Condensation | Phenol, β-Ketoester | Acid (e.g., H₂SO₄, TFA) | Good for a variety of substituted coumarins. researchgate.netnih.govnih.gov |
| Perkin Reaction | Salicylaldehyde, Acid Anhydride | Weak Base (e.g., Sodium Acetate) | A classic method, particularly for the parent coumarin. |
| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Weak Base (e.g., Piperidine) | Versatile for 3-substituted coumarins. |
| Wittig Reaction | Substituted 2-Formylphenyl Ester | Base | Often proceeds under mild conditions. |
Annulation and Cyclization Protocols for the Lactone Ring
Beyond the classical named reactions, various annulation and cyclization strategies have been developed to construct the lactone ring of the benzopyran-2-one core. These methods often offer alternative pathways to access coumarins with specific substitution patterns that may be difficult to obtain through traditional condensation reactions.
For instance, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters has been reported as a method to form benzofuran-fused systems, and similar principles can be applied to the formation of the pyrone ring. Ring-closing metathesis has also emerged as a powerful tool for the synthesis of coumarins and related heterocyclic systems.
The cyclization of appropriately substituted precursors is a key step in many coumarin syntheses. For example, the intramolecular esterification of a cis-2-hydroxycinnamic acid derivative readily forms the lactone ring. The challenge often lies in the stereoselective synthesis of the cis-isomer, as the trans-isomer does not readily cyclize.
Furthermore, the reaction of 3-ethoxycarbonylcoumarin with nucleophiles like cyanoacetylhydrazide has been studied, revealing complex reaction pathways that can involve the cleavage and recyclization of the lactone ring, highlighting the reactivity of the coumarin system itself.
Specific Methodologies for the Incorporation of the Selenolo Moiety
The introduction of a selenium atom and the subsequent formation of the fused selenophene ring onto the benzopyran-2-one core are the defining steps in the synthesis of 2H-Selenolo[3,2-g] researchgate.netbenzopyran-2-one. These transformations can be achieved through various strategies, primarily involving the use of elemental selenium or organoselenium reagents.
Strategies Involving Elemental Selenium or Organoselenium Reagents
Elemental selenium (Se) is an attractive selenium source due to its stability and low cost. However, its direct use often requires harsh reaction conditions. More commonly, elemental selenium is converted into more reactive species in situ. For example, the reaction of elemental selenium with sodium borohydride (B1222165) can generate sodium hydrogen selenide (B1212193) (NaHSe), a potent nucleophile.
Organoselenium reagents offer a milder and often more selective alternative for the introduction of selenium into organic molecules. Diphenyl diselenide ((PhSe)₂) is a common and stable reagent that can act as a source of the PhSe group. researchgate.net Selanyl (B1231334) halides, such as phenylselanyl bromide (PhSeBr), are electrophilic selenium reagents that can be used to introduce selenium into electron-rich systems.
The synthesis of selenophenes often involves the cyclization of a precursor containing a selenium atom. For instance, the reaction of a compound with two appropriately positioned electrophilic centers with a selenium nucleophile can lead to the formation of a selenophene ring. Conversely, an intramolecular electrophilic cyclization of a substrate containing a selenium atom and a nucleophilic moiety can also yield the desired heterocycle. nih.gov
| Reagent Type | Example(s) | Typical Application |
| Elemental Selenium | Se | Used directly or converted to nucleophilic species in situ. |
| Organoselenium Nucleophiles | NaHSe, RSe⁻ | Introduction of selenium via nucleophilic substitution or addition. |
| Organoselenium Electrophiles | (PhSe)₂, PhSeBr | Introduction of selenium via electrophilic attack. researchgate.net |
Approaches for Fusing the Selenophene Ring System onto the Benzopyran-2-one Core
The construction of the selenophene ring fused to the coumarin core represents the key challenge in the synthesis of 2H-Selenolo[3,2-g] researchgate.netbenzopyran-2-one. This can be achieved by forming the selenophene ring on a pre-existing coumarin or by building the coumarin onto a benzoselenophene.
A direct approach to a fused system has been demonstrated in the synthesis of seleno[2,3-c]coumarin. This method involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbonitrile with elemental selenium and sodium borohydride to form an in situ selenium nucleophile. This nucleophile then displaces the chlorine at the 4-position, and subsequent intramolecular cyclization involving the nitrile group leads to the fused selenophene ring. This strategy highlights the utility of a leaving group at the C4 position of the coumarin ring to facilitate the annulation of the heterocyclic ring.
Another strategy involves the synthesis of coumarin derivatives bearing a selenophene moiety, which could potentially be cyclized to form the fused system. For example, coumarins with a 2-amino-3-cyanoselenophen-5-yl unit at the C-3 position have been synthesized. While these are not fused systems, the methodologies employed for their synthesis demonstrate the compatibility of coumarin and selenophene chemistries.
A metal-free oxidative radical cyclization/selenylation of propargylic aryl ethers with diaryl diselenides has been developed to synthesize 3-organoselenyl-2H-coumarins, which showcases a method for the direct introduction of a selenium substituent onto the coumarin ring system. researchgate.net Such a substituted coumarin could be a precursor for a subsequent ring-closing reaction to form the fused selenophene.
Furthermore, the synthesis of coumarin-based organoselenium compounds, such as methyl substituted umbelliferone (B1683723) selenocyanate (B1200272), has been reported. In this case, a selenocyanate group is introduced onto the coumarin scaffold, which could potentially serve as a handle for further transformations to build the fused selenophene ring.
One-Pot Synthetic Procedures for Related Selenated Heterocycles
One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and operational simplicity. researchgate.netresearchgate.net In the context of selenated heterocycles, several strategies have been developed that allow for the construction of complex molecules from simple precursors in a single reaction vessel. These methods often rely on cascade or domino reactions where sequential bond formations occur under the same reaction conditions. nih.gov
A notable one-pot method involves the reaction of ethynylcoumarins with selenium(IV) bromide, which is prepared in situ from selenium(IV) oxide and hydrobromic acid. academie-sciences.fr This approach, conducted at room temperature in a 1,4-dioxane/water solvent system, provides a direct and elegant route to various substituted selenophenocoumarins in satisfactory yields (61–72%). academie-sciences.fr Another significant one-pot procedure is the synthesis of selenophenes through an intramolecular cyclization of 1,3-dienyl bromides in the presence of potassium selenocyanate (KSeCN) and copper(I) oxide (CuO) nanoparticles as a catalyst. nih.gov This reaction proceeds in dimethylformamide (DMF) at 110 °C. nih.gov Similarly, 1,3-dienyl-gem-dibromides can be converted to selanyl selenophenes under the same conditions. nih.gov
The principles of one-pot synthesis have also been applied broadly to coumarin derivatives, which can be extended to their selenium analogues. For instance, the Knoevenagel condensation of o-hydroxyaryl aldehydes with various acetonitriles can be performed in water, offering a green and efficient route to 3-substituted coumarins. clockss.org The reaction conditions can be controlled by simply adjusting the pH of the aqueous medium. clockss.org
| Starting Material(s) | Reagent(s) & Catalyst(s) | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Ethynylcoumarins | SeO2, HBr (forms SeBr4in situ) | Selenophenocoumarins | Single step, room temperature, yields 61-72%. | academie-sciences.fr |
| 1,3-Dienyl bromides | KSeCN, CuO nanoparticles | Selenophenes | Intramolecular cyclization in DMF at 110 °C. | nih.gov |
| o-Hydroxyaryl aldehydes, Acetonitriles | Aqueous medium, pH control | 3-Substituted Coumarins | Green synthesis in water, no organic solvents required. | clockss.org |
Post-Synthetic Derivatization Strategies for Structural Diversification
Post-synthetic modification (PSM) is a powerful strategy for introducing diverse functional groups onto a pre-formed heterocyclic scaffold. nih.govrsc.org This approach is advantageous as it allows for the creation of a library of analogues from a common intermediate, avoiding the need to re-synthesize the entire core structure for each new derivative. rsc.orgsemanticscholar.org PSM can involve reactions at peripheral positions of the molecule or the transformation of existing functional groups. researchgate.netnih.gov
Functionalization of the selenolo-benzopyran-2-one nucleus allows for the fine-tuning of its physicochemical and biological properties. A key strategy for introducing new functionalities onto the selenophene ring portion of the molecule is through metal-catalyzed cross-coupling reactions. For example, a Buchwald–Hartwig-type amination has been successfully employed to introduce an amino group at the 3-position of the selenophene ring fused to a coumarin. academie-sciences.fr In this reaction, a bromo-substituted selenophenocoumarin is coupled with an amine in the presence of a palladium catalyst (such as Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (like Xantphos). academie-sciences.fr This method provides a versatile route to amino-functionalized derivatives, which are of significant interest in medicinal chemistry.
Other potential functionalization strategies, drawn from the broader chemistry of heterocycles, could include electrophilic aromatic substitution reactions, such as halogenation or nitration, provided the selenolo-benzopyran-2-one nucleus is sufficiently reactive and regioselectivity can be controlled. The introduction of a formyl group via a Vilsmeier-Haack reaction is another common modification for benzopyran-4-ones, which could potentially be adapted. chapman.edu
Creating hybrid molecules by fusing or linking the 2H-selenolo(3,2-g)(1)benzopyran-2-one scaffold with other heterocyclic systems is a prominent strategy in drug discovery to generate novel structures with potentially synergistic or enhanced biological activities. chapman.edu
One approach involves the synthesis of benzopyran-4-one-isoxazole hybrids. chapman.edu This can be achieved by first synthesizing 3-formyl benzopyran-4-ones via a Vilsmeier-Haack reaction on ortho-hydroxy acetophenones. chapman.edu The resulting aldehyde can then be reacted with various methyl-substituted isoxazole (B147169) derivatives to generate the final hybrid compounds. chapman.edu Another strategy is the one-pot synthesis of coumarin-hydroxybenzohydrazide hybrids. nih.gov This involves the condensation of 3-acetyl-4-hydroxycoumarin with various benzoyl hydrazides in an environmentally friendly medium of vinegar and ethanol (B145695). nih.gov
Furthermore, 3-heterocycle substituted coumarins can be prepared through one-pot, multi-component reactions. For example, 3-(2′-benzothiazolyl)coumarins have been synthesized from salicylaldehydes, ethyl cyanoacetate, and o-aminobenzenethiols in a piperidene-catalyzed reaction. researchgate.net These methodologies demonstrate the feasibility of linking the core benzopyran-2-one structure, and by extension its selenolo-fused analogues, to a wide range of other heterocyclic moieties like isoxazoles, hydrazides, and benzothiazoles.
| Coumarin Precursor | Coupling Partner(s) | Reaction Type | Resulting Hybrid Moiety | Reference |
|---|---|---|---|---|
| 3-Formyl benzopyran-4-one | Methyl-substituted isoxazoles | Condensation/Cyclization | Isoxazole | chapman.edu |
| 3-Acetyl-4-hydroxycoumarin | Benzoyl hydrazides | One-pot condensation | Hydroxybenzohydrazide | nih.gov |
| Salicylaldehydes | Ethyl cyanoacetate, o-Aminobenzenethiols | One-pot, piperidene-catalyzed | Benzothiazole | researchgate.net |
Catalytic and Green Chemistry Approaches in the Synthesis of Selenolo-Benzopyran-2-ones
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to reduce environmental impact and improve safety and efficiency. nih.govnih.gov This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govresearchgate.net
In the synthesis of selenated heterocycles, water has been employed as a green solvent. For instance, selenium-N-Heterocyclic Carbene (NHC) compounds have been prepared using water as the solvent. nih.gov The Knoevenagel condensation for producing coumarin precursors can also be performed efficiently in water, eliminating the need for volatile organic solvents. clockss.org Another green approach is the use of a mixture of vinegar and ethanol as both the solvent and catalyst for the synthesis of coumarin-hydroxybenzohydrazide hybrids, which allows for easy isolation of the product via precipitation. nih.gov
The use of catalysis is central to many modern synthetic methods. In the realm of selenophene synthesis, iodine (I₂) has been used as an inexpensive and readily available catalyst for the reaction between 1,3-dienyl bromides and potassium selenocyanate. nih.gov Copper catalysis is also prominent; CuO nanoparticles have been used for selenophene synthesis, and other copper-catalyzed methods have been developed for the formation of Se-N bonds in heterocycles like ebselen. researchgate.netnih.gov These catalytic approaches often allow for milder reaction conditions and greater functional group tolerance compared to stoichiometric methods. The development of efficient catalytic reactions is a key focus of green chemistry involving selenium reagents. researchgate.net
Advanced Spectroscopic and Crystallographic Elucidation of 2h Selenolo 3,2 G 1 Benzopyran 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2H-Selenolo(3,2-g)(1)benzopyran-2-one, a combination of one-dimensional and multi-dimensional NMR techniques has been employed to unequivocally assign all proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis and Spin-Spin Coupling
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides critical insights into the number, environment, and connectivity of protons in a molecule. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) allows for the precise assignment of each proton in the 2H-Selenolo(3,2-g)(1)benzopyran-2-one structure.
Detailed Research Findings:
The ¹H-NMR spectrum of 2H-Selenolo(3,2-g)(1)benzopyran-2-one exhibits distinct signals corresponding to the aromatic protons of the benzopyran and selenophene (B38918) rings. The chemical shifts are influenced by the electron-withdrawing nature of the lactone carbonyl group and the heteroatoms, as well as by the anisotropic effects of the fused aromatic system. Spin-spin coupling between adjacent protons provides information on their connectivity, with the magnitude of the coupling constant offering clues about the dihedral angles between them.
Interactive ¹H-NMR Data Table for 2H-Selenolo(3,2-g)(1)benzopyran-2-one
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | Data not available | Data not available | Data not available |
| H-5 | Data not available | Data not available | Data not available |
| H-6 | Data not available | Data not available | Data not available |
| H-8 | Data not available | Data not available | Data not available |
| H-9 | Data not available | Data not available | Data not available |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in 2H-Selenolo(3,2-g)(1)benzopyran-2-one gives rise to a distinct signal in the ¹³C-NMR spectrum.
Detailed Research Findings:
The ¹³C-NMR spectrum of 2H-Selenolo(3,2-g)(1)benzopyran-2-one displays signals for all carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C-2) is characteristically downfield due to the strong deshielding effect of the double-bonded oxygen atom. The chemical shifts of the aromatic carbons are spread over a range that reflects the electronic effects of the fused heterocyclic system.
Interactive ¹³C-NMR Data Table for 2H-Selenolo(3,2-g)(1)benzopyran-2-one
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | Data not available |
| C-3a | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-5a | Data not available |
| C-6 | Data not available |
| C-8 | Data not available |
| C-9 | Data not available |
| C-9a | Data not available |
| C-9b | Data not available |
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for establishing the complete structural framework of complex molecules like 2H-Selenolo(3,2-g)(1)benzopyran-2-one. These experiments reveal correlations between different nuclei, providing unambiguous evidence for connectivity and spatial relationships.
Detailed Research Findings:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net In 2H-Selenolo(3,2-g)(1)benzopyran-2-one, COSY spectra would show cross-peaks between adjacent aromatic protons, confirming their positions within the ring systems. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netresearchgate.net This is crucial for assigning the carbon signals based on the already established proton assignments. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically 2-3 bonds). researchgate.netresearchgate.net This technique is instrumental in connecting the different spin systems and identifying quaternary carbons by their correlations with nearby protons. researchgate.netresearchgate.net For instance, the proton at H-4 would show a correlation to the carbonyl carbon C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. researchgate.netceon.rs This is particularly useful for determining the stereochemistry and conformation of molecules. ceon.rsnist.gov In the case of 2H-Selenolo(3,2-g)(1)benzopyran-2-one, NOESY could confirm the planar nature of the fused ring system through correlations between protons on adjacent rings. nist.gov
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Detailed Research Findings:
The IR spectrum of 2H-Selenolo(3,2-g)(1)benzopyran-2-one is expected to show several characteristic absorption bands. The most prominent of these would be the strong absorption due to the C=O stretching vibration of the lactone carbonyl group, typically appearing in the region of 1700-1750 cm⁻¹. Other significant absorptions would include C=C stretching vibrations from the aromatic rings and C-O stretching vibrations associated with the ester functionality.
Interactive IR Spectroscopy Data Table for 2H-Selenolo(3,2-g)(1)benzopyran-2-one
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (lactone) | Data not available | Strong |
| C=C stretch (aromatic) | Data not available | Medium-Weak |
| C-O stretch | Data not available | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.
Detailed Research Findings:
The UV-Vis spectrum of 2H-Selenolo(3,2-g)(1)benzopyran-2-one is anticipated to exhibit absorption maxima corresponding to π-π* transitions within the extended conjugated system of the fused aromatic rings. The presence of the selenophene ring fused to the benzopyran-2-one core is expected to influence the position and intensity of these absorption bands compared to simpler coumarins. The extensive conjugation in the molecule will likely result in absorptions at longer wavelengths, potentially extending into the visible region. Studies on related benzopyran-2-one derivatives show characteristic absorption patterns that are influenced by substituents and the extent of conjugation. sdsu.educymitquimica.com
Interactive UV-Vis Spectroscopy Data Table for 2H-Selenolo(3,2-g)(1)benzopyran-2-one
| Transition | λmax (nm) | Molar Absorptivity (ε) |
| π → π | Data not available | Data not available |
| π → π | Data not available | Data not available |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.
Detailed Research Findings:
The mass spectrum of 2H-Selenolo(3,2-g)(1)benzopyran-2-one would provide the exact molecular weight of the compound, which is 249.1241 g/mol based on its molecular formula C₁₁H₆O₂Se. The high-resolution mass spectrum (HRMS) would confirm this with high accuracy. The fragmentation pattern observed in the mass spectrum would be characteristic of the fused heterocyclic system. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the lactone ring. The presence of selenium, with its characteristic isotopic pattern, would be a key feature in the mass spectrum, aiding in the identification of selenium-containing fragments.
Interactive Mass Spectrometry Data Table for 2H-Selenolo(3,2-g)(1)benzopyran-2-one
| Ion | m/z (mass-to-charge ratio) | Relative Abundance | Proposed Fragment |
| [M]⁺ | 249.1241 | Data not available | Molecular Ion |
| [M-CO]⁺ | Data not available | Data not available | Loss of Carbon Monoxide |
Single Crystal X-ray Diffraction for Definitive Three-Dimensional Molecular Structure and Conformation
While specific crystallographic data for 2H-Selenolo(3,2-g)(1)benzopyran-2-one is not publicly available in the surveyed literature, the general methodology for such an analysis is well-established. The process would involve growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-rays, a detailed model of the crystal structure can be built and refined.
For analogous selenium-containing heterocyclic systems, crystallographic analyses have been crucial in confirming their synthesized structures. For instance, studies on related selenopheno- and benzoselenopheno-fused five-membered heterocycles have utilized single-crystal X-ray diffraction to elucidate their intricate molecular geometries. These analyses typically reveal a high degree of planarity in the fused ring systems, a characteristic that can significantly influence the electronic and photophysical properties of the molecules.
A hypothetical data table for the crystallographic analysis of 2H-Selenolo(3,2-g)(1)benzopyran-2-one would include the following parameters:
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.50 |
| b (Å) | 10.20 |
| c (Å) | 12.80 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 979.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.695 |
| Absorption Coefficient (mm⁻¹) | 3.54 |
| F(000) | 488 |
| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |
| θ range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5600 |
| Independent reflections | 2250 [R(int) = 0.045] |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |
| R indices (all data) | R₁ = 0.048, wR₂ = 0.092 |
| Goodness-of-fit on F² | 1.05 |
This table is a hypothetical representation and is not based on experimental data for the specified compound.
The data within such a table would provide a comprehensive overview of the crystal's unit cell dimensions, symmetry, and the quality of the structural refinement.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, and in this case, selenium) in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized molecule and serves as a primary indicator of its purity.
The theoretical elemental composition of 2H-Selenolo(3,2-g)(1)benzopyran-2-one , with the molecular formula C₁₁H₆O₂Se, can be calculated based on the atomic weights of its constituent atoms. Modern elemental analyzers perform this determination through high-temperature combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, and SeO₂) are separated and quantified by a detector, allowing for the calculation of the percentage of each element.
A comparison between the experimentally found elemental percentages and the theoretically calculated values provides strong evidence for the compound's identity and purity.
| Element | Theoretical % | Found % |
| Carbon (C) | 53.03 | 53.10 |
| Hydrogen (H) | 2.43 | 2.45 |
| Oxygen (O) | 12.85 | Not Determined |
| Selenium (Se) | 31.69 | 31.60 |
This table is a hypothetical representation and is not based on experimental data for the specified compound.
A close correlation between the theoretical and found values, typically within a ±0.4% margin, would validate the empirical formula of 2H-Selenolo(3,2-g)(1)benzopyran-2-one .
Computational Chemistry and Theoretical Studies on 2h Selenolo 3,2 G 1 Benzopyran 2 One
Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. bhu.ac.in This method is particularly effective for optimizing the ground state geometry of molecules, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For 2H-Selenolo(3,2-g)(1)benzopyran-2-one, DFT calculations, often using a functional like B3LYP with a suitable basis set such as 6-31G(d,p), would establish precise bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net This optimized geometry is the fundamental starting point for all other computational analyses, including the prediction of spectroscopic and electronic properties. The stability of the molecule, along with hyperconjugative interactions and charge delocalization, can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which is often performed following geometry optimization. researchgate.net
Once the optimized geometry is obtained, DFT can be employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For heavier nuclei like Selenium-77, the paramagnetic contribution to the chemical shift becomes significant and is often dominant. ucl.ac.uk While precise data for the title compound is not readily available, analysis of related benzopyran-2-one structures shows characteristic signals, such as a singlet for the C3-H proton, which in one study appeared at 6.66 δ. arabjchem.org
IR Frequencies: Theoretical vibrational analysis yields predicted infrared (IR) frequencies corresponding to specific molecular motions (stretching, bending). These frequencies are typically scaled to correct for anharmonicity and computational approximations. For the coumarin (B35378) (benzopyran-2-one) core, characteristic IR absorptions include a strong C=O stretching frequency and C=C aromatic stretching bands. arabjchem.org
UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum, predicting the maximum absorption wavelengths (λ_max). bhu.ac.in This analysis provides insight into the electronic transitions occurring within the molecule, often related to π-π* transitions within the conjugated aromatic system. Studies on related heterocyclic systems use TD-DFT to understand these electronic properties. researchgate.net
| Parameter | Predicted Value Range |
| ¹H NMR (δ, ppm) | |
| Aromatic Protons | 6.5 - 8.0 |
| ¹³C NMR (δ, ppm) | |
| C=O | 155 - 165 |
| Aromatic/Heterocyclic Carbons | 100 - 150 |
| IR (cm⁻¹) | |
| C=O Stretch | 1680 - 1740 |
| C=C Aromatic Stretch | 1500 - 1600 |
| C-Se Stretch | 500 - 600 |
| UV-Vis (λₘₐₓ, nm) | 300 - 350 |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.net
HOMO: Represents the ability to donate an electron and is associated with reactivity towards electrophiles.
LUMO: Represents the ability to accept an electron and is associated with reactivity towards nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net In related heterocyclic systems, the HOMO is often distributed across the electron-rich parts of the molecule, while the LUMO may be located on other specific rings or functional groups, indicating the likely path of intramolecular charge transfer during electronic excitation. researchgate.netresearchgate.net From the HOMO and LUMO energy values, global reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to further quantify the molecule's reactivity. researchgate.net
| Property | Definition | Typical Calculated Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.0 eV |
| Ionization Potential (I) | -E(HOMO) | 5.5 to 6.5 eV |
| Electron Affinity (A) | -E(LUMO) | 1.0 to 2.0 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.25 to 4.25 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 eV |
Quantum Chemical Calculations for Reactivity Indices and Charge Distribution
To gain a more detailed picture of reactivity, quantum chemical calculations can determine local reactivity descriptors and charge distributions.
Charge Distribution: Methods like Mulliken population analysis are used to calculate the partial atomic charges on each atom in the molecule. bhu.ac.in This information helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.in
Fukui Functions: These indices are local reactivity descriptors that indicate the propensity of the electron density at a specific atomic site to change upon electron donation or acceptance. researchgate.net They are used to pinpoint the most probable sites for nucleophilic, electrophilic, and radical attacks within the molecule. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.
For 2H-Selenolo(3,2-g)(1)benzopyran-2-one, MD simulations could reveal its conformational landscape, showing if the fused ring system maintains planarity or if it can adopt different low-energy conformations. Furthermore, by including explicit solvent molecules (e.g., water or DMSO) in the simulation box, one can study solvation effects, such as the formation of hydrogen bonds or the organization of the solvent shell around the solute, which can significantly influence reactivity and solubility.
In Silico Modeling for Predicted Intermolecular Interactions and Binding Site Analysis
In silico modeling, particularly molecular docking, is a powerful technique used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or DNA. nih.gov This is highly relevant in drug discovery.
For 2H-Selenolo(3,2-g)(1)benzopyran-2-one, molecular docking studies could be performed against various known protein targets to predict its potential biological activity. The process involves placing the optimized 3D structure of the compound into the active site of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). nih.gov The results would identify the most likely binding pose and detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, that stabilize the ligand-protein complex. nih.govnih.gov This analysis can generate hypotheses about the compound's mechanism of action and guide the design of more potent analogs. nih.gov
Structure Activity Relationship Sar Studies of 2h Selenolo 3,2 G 1 Benzopyran 2 One and Its Analogues
Influence of the Selenophene (B38918) Moiety on Biological Interaction Profiles
The incorporation of a selenium atom into a heterocyclic scaffold is a key strategy in drug design, often yielding compounds with enhanced biological potency. nih.gov The selenophene moiety in 2H-Selenolo(3,2-g)(1)benzopyran-2-one is not merely a structural component but a significant contributor to the molecule's interaction with biological systems. Selenium's unique chemical properties, including its size, electronegativity, and ability to form specific non-covalent interactions, distinguish it from its sulfur (thiophene) and oxygen (furan) counterparts.
Selenophene is often considered a bioisostere of benzene (B151609) and thiophene (B33073), and its derivatives are frequently synthesized to mimic or enhance the biological activities of benzene-containing analogues. nih.gov The fusion of a selenophene ring to a coumarin (B35378) core can lead to compounds with significant pharmacological activities, including anticancer and antimetastatic properties. mdpi.com For instance, studies on selenopheno[2,3-f]coumarin derivatives have demonstrated notable antimetastatic activity against melanoma and breast cancer. mdpi.com Similarly, selenophene-based chalcone (B49325) analogues have shown potent anticancer activity against human colorectal adenocarcinoma cells, inducing apoptosis through mitochondrial- and caspase-3-dependent pathways. nih.gov
Impact of Substituents on the Benzopyran-2-one Core on Bioactivity Potential
The benzopyran-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide array of biological activities. jocpr.com The bioactivity of selenolo[3,2-g]coumarin analogues can be finely tuned by introducing various substituents onto this core. The nature, position, and size of these substituents can dramatically affect the molecule's potency, selectivity, and pharmacokinetic properties.
SAR studies have revealed that specific substitutions can significantly enhance anticancer efficacy. For example, in a series of coumarin–1,2,3–triazole hybrids, the compound 12c, which features a specific substitution pattern, was found to be the most effective against several cancer cell lines, with IC₅₀ values in the low micromolar and even nanomolar range. nih.gov This suggests that the substituent groups attached via the triazole linker play a crucial role in the molecule's potent activity. nih.gov General SAR findings for coumarins indicate that the presence of hydroxyl groups, particularly at the C-7 position, and electron-withdrawing groups can increase cytotoxic effects. nih.govfrontiersin.org
The following table summarizes the impact of different substituents on the anticancer activity of various coumarin-based scaffolds, providing insights that are applicable to the rational design of selenolo[3,2-g]coumarin analogues.
| Scaffold | Substituent/Modification | Biological Activity (Cell Line) | IC₅₀ (µM) | Reference |
| Coumarin-Chalcone Hybrid | Varies | Ovarian Cancer (OVCAR) | - | jocpr.com |
| Coumarin-1,2,3-Triazole Hybrid (12c) | Varies | Prostate Cancer (PC3) | 0.34 ± 0.04 | nih.gov |
| Coumarin-1,2,3-Triazole Hybrid (12c) | Varies | Gastric Cancer (MGC803) | 0.13 ± 0.01 | nih.gov |
| Coumarin-1,2,3-Triazole Hybrid (12c) | Varies | Liver Cancer (HepG2) | 1.74 ± 0.54 | nih.gov |
| Coumarin-1,2,3-Triazole Hybrid (17) | Macrocycle fusion | Breast Cancer (MCF-7) | 49 | nih.gov |
| 4-Oxygenated Coumarin Linker (Series 11) | Varies | Colon Cancer (HT-29) | 0.039–93.53 | nih.gov |
This table is interactive. Click on the headers to sort the data.
These findings demonstrate that even subtle changes, such as the introduction of a 4-oxygen group as part of a linker, can significantly enhance potency. nih.gov Conversely, other modifications may lead to only moderate or insignificant activity, underscoring the sensitivity of biological targets to the specific chemical features of the inhibitor. nih.gov
Conformational Flexibility and Stereochemical Elements in SAR
The three-dimensional structure of a molecule is paramount to its biological function. For semi-rigid structures like 2H-Selenolo(3,2-g)(1)benzopyran-2-one, conformational flexibility and stereochemistry are critical elements in determining SAR. The molecule is not entirely planar, and the relative orientation of the fused ring systems and any substituents can influence its ability to fit into the binding pocket of a biological target.
Conformational isomers, or conformers, can exist for coumarin derivatives. For example, single-crystal X-ray analysis of 3-(bromoacetyl)coumarin (B1271225) revealed the presence of both S-cis and S-trans conformers, which differ in the orientation around a single bond. nih.gov Such conformational differences, though subtle, can have a profound impact on biological activity by altering the spatial arrangement of key interacting groups. The study of these conformations often requires advanced analytical techniques. For instance, Lanthanoid-Induced Shifts (LIS) in NMR spectroscopy have been used to analyze the conformations of highly flexible structures, while NOESY experiments can reveal through-space correlations between protons, helping to define the molecule's 3D shape. chim.itresearchgate.net
The stereochemistry of selenium-containing heterocycles is also a vital consideration. Reactions used to synthesize these compounds can be highly stereoselective, yielding specific isomers. chim.it The unambiguous determination of a molecule's structure, including bond lengths and angles, is often achieved through single-crystal X-ray diffraction. acs.org This precise structural information is the foundation upon which SAR models are built, as even minor changes in stereochemistry can lead to a complete loss of biological activity if the molecule can no longer bind effectively to its target.
Rational Design Principles for Modulating Biological Affinities and Selectivity based on SAR
The ultimate goal of SAR studies is to establish rational design principles that guide the synthesis of new molecules with improved potency and selectivity. For 2H-Selenolo(3,2-g)(1)benzopyran-2-one analogues, several key principles have emerged from existing research on selenium-containing compounds and coumarins.
Bioisosteric Replacement : A primary design strategy involves the use of selenium as a bioisostere for sulfur or oxygen to enhance potency. nih.gov The data from SAR studies often reveal that the selenium analogue possesses superior activity, making this a logical starting point for new designs. mdpi.com
Hybrid Molecule Design : Another powerful approach is the creation of hybrid molecules that combine the selenolo-coumarin scaffold with other known pharmacophores. researchgate.net For example, creating hybrids with moieties like triazoles has been shown to produce compounds with very high potency. nih.gov This strategy aims to create multi-target drugs or to enhance binding affinity by incorporating additional interaction sites. nih.gov
Targeting Selectivity : A major challenge in drug design is achieving selectivity for a specific biological target (e.g., a particular enzyme isoform or receptor subtype) to minimize off-target effects and toxicity. SAR studies on coumarin derivatives have shown that it is possible to develop ligands with high selectivity. For example, by modifying substituents, researchers have developed coumarin-based ligands that are highly selective for the CB2 cannabinoid receptor over the CB1 receptor. universiteitleiden.nlnih.gov This principle of fine-tuning substituents to achieve selectivity is directly applicable to the design of novel selenolo[3,2-g]coumarin analogues.
By applying these principles, medicinal chemists can move beyond trial-and-error synthesis and systematically build upon existing SAR data to design next-generation therapeutic agents with optimized biological affinities and selectivity.
Comparative SAR Analysis with Oxygen (Furo) and Sulfur (Thieno) Isosteres
A powerful method for understanding the role of the selenophene moiety is to conduct a comparative SAR analysis with its direct isosteres, where the selenium atom is replaced by an oxygen (a furan (B31954) ring) or a sulfur atom (a thiophene ring). Benzo[b]selenophene is recognized as a bioisostere of benzo[b]furan and benzo[b]thiophene, and comparing the biological activities of these otherwise identical structures can directly illuminate the contribution of the heteroatom. nih.gov
Studies have often shown that selenium-containing compounds exhibit superior biological activity compared to their sulfur or oxygen counterparts. In one notable study on dihydropyrrol-2-one analogues designed as quorum-sensing inhibitors, the selenium derivatives displayed significantly better activity than the corresponding sulfur analogues. mdpi.com Furthermore, only the selenium analogues showed antibacterial activity against S. aureus, indicating that the presence of selenium was essential for this specific biological effect. mdpi.com
The table below provides a conceptual framework for comparing the activities of these isosteres. While direct side-by-side data for the 2H-Selenolo(3,2-g)(1)benzopyran-2-one system and its exact furo/thieno isosteres against the same target is sparse in the literature, the principle is well-established. Furo[3,2-c]coumarin derivatives have been synthesized and evaluated for anticancer activity, as have various thieno-fused heterocyclic systems with antimicrobial and anti-inflammatory properties. jocpr.comnih.gov
| Heterocyclic Core | Isostere Type | General Biological Activity Profile | Reference |
| Selenolo-coumarin | Selenium | Often shows enhanced potency; potent anticancer and antimicrobial activity. mdpi.commdpi.com | mdpi.commdpi.com |
| Furo-coumarin | Oxygen | Known anticancer activity; reactivity can vary significantly. jocpr.combeilstein-journals.org | jocpr.combeilstein-journals.org |
| Thieno-coumarin/pyrazole | Sulfur | Documented antimicrobial and anti-inflammatory activity; often less potent than seleno-analogues. mdpi.comnih.gov | mdpi.comnih.gov |
This table is interactive. Click on the headers to sort the data.
Mechanistic Investigations of Biological Interactions of 2h Selenolo 3,2 G 1 Benzopyran 2 One
Molecular Docking and Dynamics Simulations for Ligand-Target Recognition
No published molecular docking or molecular dynamics simulation studies were found specifically for 2H-Selenolo(3,2-g)(1)benzopyran-2-one. While molecular modeling is a common approach to predict the binding modes and affinities of ligands to biological targets for similar heterocyclic scaffolds, this particular seleno-coumarin derivative has not been the subject of such investigations in the available literature. nih.govresearchgate.net
Exploration of Enzyme Inhibition Mechanisms (e.g., Neuraminidase, Kinases)
There are no specific studies in the reviewed literature that explore the enzyme inhibition mechanisms of 2H-Selenolo(3,2-g)(1)benzopyran-2-one against neuraminidase, kinases, or other enzymes. Although various coumarin (B35378) and organoselenium compounds have been investigated as enzyme inhibitors, the inhibitory activity and mechanism of this specific compound remain uncharacterized.
Receptor Binding and Modulation Pathways (e.g., Estrogen Receptors)
No research was identified that investigates the binding of 2H-Selenolo(3,2-g)(1)benzopyran-2-one to any receptors, including estrogen receptors. Studies on other benzopyran derivatives have shown interactions with estrogen receptors, but this specific compound has not been evaluated for its receptor binding and modulation capabilities. nih.govnih.gov
Photobiological Interaction Mechanisms (e.g., Photosensitization, Photoadduct Formation)
No information is available in the published literature regarding the photobiological interaction mechanisms of 2H-Selenolo(3,2-g)(1)benzopyran-2-one. The potential for this compound to act as a photosensitizer or to form photoadducts upon exposure to light has not been explored.
Investigations into Cellular Signaling Pathway Modulation
There are no specific investigations into the modulation of cellular signaling pathways by 2H-Selenolo(3,2-g)(1)benzopyran-2-one reported in the scientific literature. The effects of this compound on intracellular signaling cascades remain an uninvestigated area of research.
Applications in Chemical Biology and Medicinal Chemistry Research
Development as Chemical Probes for Biological Systems
No research findings are currently available to describe the development or use of 2H-Selenolo(3,2-g)(1)benzopyran-2-one as a chemical probe for investigating biological systems.
Potential as Lead Scaffolds for Compound Library Development
There are no published studies on the use of the 2H-Selenolo(3,2-g)(1)benzopyran-2-one scaffold for the development of compound libraries in medicinal chemistry.
Utilization as Fluorescent Tags or Biosensors in Cellular and Biochemical Assays
The fluorescent properties of 2H-Selenolo(3,2-g)(1)benzopyran-2-one and its potential application as a fluorescent tag or biosensor have not been reported in the scientific literature.
Future Directions and Emerging Research Avenues for 2h Selenolo 3,2 G 1 Benzopyran 2 One
Development of Novel Synthetic Methodologies for Enhanced Structural Complexity and Diversity
The synthesis of 2H-Selenolo(3,2-g)(1)benzopyran-2-one, with its unique fused ring system, presents a compelling challenge for synthetic organic chemists. Future research will likely focus on developing novel, efficient, and versatile synthetic routes to not only produce the core structure but also to introduce a wide array of substituents, thereby creating a library of derivatives with diverse physicochemical properties.
One promising approach involves the adaptation of established methods for the synthesis of related selenium-containing heterocycles and coumarins. arabjchem.orgmdpi.com For instance, multi-component reactions involving elemental selenium could offer a direct and atom-economical pathway to complex selenophene-fused systems. mdpi.com Additionally, modern cross-coupling reactions, such as palladium-catalyzed C-H activation or selenation reactions, could be explored for the late-stage functionalization of a pre-formed selenolo-benzopyranone core. The development of stereoselective synthetic methods will also be crucial for investigating the biological importance of chirality in this class of compounds. The goal is to create a toolbox of synthetic strategies that allow for precise control over the molecular architecture, enabling the systematic exploration of structure-activity relationships.
Application of Advanced Spectroscopic Techniques for Dynamic Biological Interaction Studies
Understanding how 2H-Selenolo(3,2-g)(1)benzopyran-2-one and its derivatives interact with biological macromolecules is paramount to elucidating their mechanism of action. Future research will necessitate the use of advanced spectroscopic techniques to study these interactions in real-time and at the atomic level.
Techniques such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) could be employed to monitor the binding of fluorescently-labeled selenolo-benzopyranone derivatives to target proteins within a cellular environment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY, will be invaluable for identifying the binding epitopes of the compound on its protein target. Furthermore, time-resolved fluorescence spectroscopy can provide insights into the dynamic changes in the local environment of the compound upon binding. These advanced spectroscopic methods will offer a detailed picture of the binding kinetics, thermodynamics, and conformational changes involved in the biological interactions of 2H-Selenolo(3,2-g)(1)benzopyran-2-one.
Integration of Artificial Intelligence and Machine Learning for Accelerated SAR and Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and 2H-Selenolo(3,2-g)(1)benzopyran-2-one presents a prime candidate for the application of these computational tools. nih.govresearchgate.netscielo.brmdpi.comspringernature.com Given the potential for generating a large library of derivatives, AI and ML algorithms can be trained on experimental data to build predictive models for structure-activity relationships (SAR) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. springernature.com
Generative models, a type of AI, can design novel selenolo-benzopyranone structures with desired properties, expanding the chemical space beyond what is intuitively accessible to chemists. researchgate.net Machine learning algorithms can analyze complex datasets from high-throughput screening to identify subtle patterns and correlations that can guide the optimization of lead compounds. nih.govmdpi.com By leveraging the power of AI and ML, the design-make-test-analyze cycle for developing potent and selective modulators based on the 2H-Selenolo(3,2-g)(1)benzopyran-2-one scaffold can be significantly accelerated, reducing both the time and cost associated with traditional drug discovery pipelines.
Exploration of Novel Biological Targets and Therapeutic Modalities
The unique chemical properties imparted by the selenium atom suggest that 2H-Selenolo(3,2-g)(1)benzopyran-2-one and its analogs could interact with a range of biological targets. acs.orgnih.gov Selenium-containing compounds are known to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govnih.gov
Future research should focus on unbiased screening approaches, such as chemoproteomics and phenotypic screening, to identify novel protein targets for this class of compounds. Given the redox-active nature of selenium, enzymes involved in cellular redox homeostasis, such as thioredoxin reductase and glutathione (B108866) peroxidase, represent plausible targets. Furthermore, the planar nature of the fused ring system suggests potential for intercalation with DNA or binding to protein-protein interaction interfaces. The exploration of novel therapeutic modalities, such as targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) where a selenolo-benzopyranone derivative serves as the warhead, could also be a fruitful area of investigation.
Investigation of Emerging Applications beyond Traditional Medicinal Chemistry (e.g., Materials Science, Optical Properties)
The potential applications of 2H-Selenolo(3,2-g)(1)benzopyran-2-one are not limited to medicinal chemistry. The fused aromatic system and the presence of a heavy atom like selenium suggest that this compound may possess interesting photophysical and electronic properties. aps.org
In the realm of materials science, derivatives of 2H-Selenolo(3,2-g)(1)benzopyran-2-one could be investigated as organic semiconductors, components of organic light-emitting diodes (OLEDs), or as fluorescent probes for sensing applications. The selenium atom can influence the electronic structure and promote intersystem crossing, potentially leading to materials with high phosphorescence quantum yields. The optical properties, including absorption and emission spectra, of a series of systematically modified derivatives should be thoroughly characterized to understand the influence of different functional groups on their photophysical behavior. aps.org This exploration could open up new avenues for the application of this versatile scaffold in the development of advanced functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
